Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate

soluble epoxide hydrolase fragment-based drug discovery X-ray crystallography

Procure the (R)-enantiomer (CAS 1187928-12-6) as a crystallographically validated sEH fragment hit. Unlike the racemate or (S)-enantiomer, only the (R)-configuration is confirmed by co-crystal structure (PDB 4Y2U) to hydrogen-bond with catalytic residues Asp335, Tyr383, and Tyr466. This structurally defined building block enables fragment elaboration with documented >1500-fold potency gains. Boc protection permits mild deprotection for bioconjugation. Essential for reproducible SAR studies. Request quote for 1–10 g quantities, purity ≥98%.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B8192372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17)/t11-/m1/s1
InChIKeyGAURNOYXRZQBNV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate: Sourcing & Differentiation Guide for Fragment-Based Drug Discovery


Tert-Butyl (3R)-1,2,3,4-tetrahydroquinolin-3-ylcarbamate (CAS 1187928‑12‑6) is a chiral Boc‑protected 3‑amino‑1,2,3,4‑tetrahydroquinoline building block. Its primary validated role is as a fragment hit against human soluble epoxide hydrolase (sEH), where it demonstrated an IC₅₀ of 800 µM and provided a co‑crystal structure (PDB 4Y2U) at 2.75 Å resolution [1][2]. Unlike generic tetrahydroquinoline intermediates, this specific (R)‑enantiomer is structurally validated by X‑ray crystallography, making it a defined starting point for fragment elaboration campaigns targeting the sEH catalytic triad.

Why Generic Tetrahydroquinoline Carbamates Cannot Substitute for the (R)-Enantiomer Fragment Hit


Substituting the (R)-enantiomer with a racemic mixture (CAS 219862‑14‑3) or the (S)-enantiomer (CAS 1187928‑06‑8) introduces uncontrolled stereochemical and binding uncertainties. The co‑crystal structure (PDB 4Y2U) demonstrates that only the (R)-configuration positions the secondary amine and carbamate to form hydrogen bonds with catalytic residues Asp335, Tyr383, and Tyr466 [1][2]. No equivalent structural validation exists for the (S)-enantiomer, and the racemate necessarily contains 50% of the unvalidated enantiomer, potentially confounding structure‑activity relationship (SAR) interpretation. Furthermore, among the eight fragment hits identified in the same crystallographic screen, IC₅₀ values spanned 52–2200 µM, highlighting that even seemingly similar fragments cannot be interchanged without quantitative justification [3].

Quantitative Differentiation Evidence: Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate vs. Closest Comparators


Validated Fragment Hit with Co-Crystal Structure: (R)-Enantiomer IC₅₀ vs. Optimized Lead from the Same Chemical Series

In an X‑ray crystallographic fragment screen against human sEH, tert‑butyl (3R)‑1,2,3,4‑tetrahydroquinolin‑3‑ylcarbamate was identified as a fragment hit with an IC₅₀ of 800 µM [1]. Structure‑based elaboration from this hit yielded 2‑({[2‑(adamantan‑1‑yl)ethyl]amino}methyl)phenol with an IC₅₀ of 0.51 µM, representing a >1500‑fold improvement in potency [1]. This demonstrates that the (R)‑fragment provides a tractable, crystallographically validated starting point for lead optimization.

soluble epoxide hydrolase fragment-based drug discovery X-ray crystallography

Stereochemical Differentiation: (R)-Enantiomer Co-Crystal Structure vs. (S)-Enantiomer and Racemate Lacking Experimental Validation

The PDB co‑crystal structure (PDB 4Y2U) shows the (R)‑enantiomer forming hydrogen bonds with Asp335, Tyr383, and Tyr466 in the sEH catalytic triad [1]. In contrast, no co‑crystal structure or IC₅₀ data have been reported for the (S)‑enantiomer (CAS 1187928‑06‑8) [2]. The racemic mixture (CAS 219862‑14‑3) would introduce an uncharacterized enantiomer, diluting binding-site occupancy and complicating SAR interpretation.

stereochemistry structure-based drug design binding mode

Fragment Potency Relative to Other Fragment Hits from the Same Crystallographic Screen

Among the eight fragment hits identified in the same crystallographic screen, IC₅₀ values ranged from 52 µM to 2200 µM [1]. The target compound (IC₅₀ = 800 µM) sits in the middle of this range, indicating moderate affinity that is amenable to optimization while retaining adequate ligand efficiency. Fragments at the extreme low end (e.g., ~52 µM) may offer higher initial potency but could lack the structural novelty of the tetrahydroquinoline carbamate scaffold disclosed by this hit.

fragment library screening hit identification potency distribution

Commercial Purity and Enantiomeric Identity: (R)-Enantiomer Consistency vs. Racemate Purity Profiles

Multiple commercial suppliers list the (R)‑enantiomer (CAS 1187928‑12‑6) at ≥97% purity, with availability of NMR, HPLC, and LC‑MS documentation . The (S)‑enantiomer (CAS 1187928‑06‑8) and racemate (CAS 219862‑14‑3) are also listed at similar purity levels, but procurement of the specific (R)‑enantiomer guarantees the stereochemistry required for sEH binding. Lot‑specific COA data for the (R)‑enantiomer confirm batch‑to‑batch consistency for reproducible crystallography and enzymatic assays.

chemical procurement enantiomeric purity quality control

Application Scenarios for Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate Guided by Verifiable Evidence


Fragment-Based Lead Discovery Targeting Soluble Epoxide Hydrolase (sEH)

Use the (R)-enantiomer as a validated starting fragment for sEH inhibitor design. The co‑crystal structure (PDB 4Y2U) reveals binding to the catalytic triad (Asp335, Tyr383, Tyr466), enabling structure‑guided elaboration toward the lipophilic pocket that accommodated the adamantane moiety in the optimized lead (IC₅₀ = 0.51 µM) [1]. This scenario is supported by direct evidence of a >1500‑fold potency gain achieved within the same chemical series.

Stereochemical SAR Studies of Tetrahydroquinoline-Derived sEH Ligands

Procure the (R)-enantiomer alongside the (S)-enantiomer (CAS 1187928‑06‑8) and racemate (CAS 219862‑14‑3) to systematically assess the stereochemical contribution to sEH binding. Since only the (R)-enantiomer has experimental structural validation, comparative enzymatic assays can quantify the enantiomeric discrimination, informing whether chiral resolution is essential for downstream lead optimization [1].

Crystallographic Fragment Screening Control for sEH Assay Development

Deploy the compound as a reference fragment in crystallographic or biochemical screens of sEH. Its moderate IC₅₀ (800 µM) and known binding mode make it a suitable positive control for assay validation, ensuring that screening conditions reliably detect fragments across the 52–2200 µM potency window [1][2].

Chemical Biology Probe Synthesis for Target Engagement Studies

The Boc‑protected amine allows selective deprotection under mild acidic conditions, enabling conjugation to biotin or fluorescent reporters without compromising the tetrahydroquinoline core. The structurally defined (R)‑stereochemistry ensures that any probe derived from this intermediate retains the binding orientation observed in PDB 4Y2U, supporting cellular target‑engagement experiments for sEH [1].

Quote Request

Request a Quote for Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.